Benzenesulfenic Acid Pentyl Ester

Carbohydrate chemistry Glycosylation 2-Deoxyglycoside synthesis

Benzenesulfenic acid pentyl ester (CAS 155054-05-0, molecular formula C₁₁H₁₆OS, MW 196.31) is an alkyl benzenesulfenate ester characterized by a sulfenate functional group (R–S–O–R′) featuring divalent sulfur in the +2 oxidation state. This compound, also identified as (pentyloxy)(phenyl)sulfane , belongs to the class of sulfenic esters—a distinct category of organosulfur compounds that differ fundamentally from sulfoxides (S(IV)), sulfinates (S(IV)), and sulfonates (S(VI)) in both oxidation state and reactivity profile.

Molecular Formula C11H16OS
Molecular Weight 196.31 g/mol
Cat. No. B1279090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfenic Acid Pentyl Ester
Molecular FormulaC11H16OS
Molecular Weight196.31 g/mol
Structural Identifiers
SMILESCCCCCOSC1=CC=CC=C1
InChIInChI=1S/C11H16OS/c1-2-3-7-10-12-13-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3
InChIKeyCFWDAASLZYYCPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenesulfenic Acid Pentyl Ester: Chemical Properties, CAS 155054-05-0, and Procurement Considerations


Benzenesulfenic acid pentyl ester (CAS 155054-05-0, molecular formula C₁₁H₁₆OS, MW 196.31) is an alkyl benzenesulfenate ester characterized by a sulfenate functional group (R–S–O–R′) featuring divalent sulfur in the +2 oxidation state [1]. This compound, also identified as (pentyloxy)(phenyl)sulfane [2], belongs to the class of sulfenic esters—a distinct category of organosulfur compounds that differ fundamentally from sulfoxides (S(IV)), sulfinates (S(IV)), and sulfonates (S(VI)) in both oxidation state and reactivity profile [1]. The sulfenate ester bond exhibits unique thermochemical properties, including a weaker O–C bond and stronger S–O bond compared to peroxide analogs [3], and the benzenesulfenic acid core has a measured ionization energy of 8.45 ± 0.03 eV [4].

Class Alkyl benzenesulfenate ester (S(II) oxidation state)
Workflow Synthetic methods exploiting sulfenate reactivity (glycosylation, radical transfer, alkoxylation)
Differentiation Not interchangeable with sulfoxide (S(IV)) or sulfonate (S(VI)) reagents

Why Benzenesulfenic Acid Pentyl Ester Cannot Be Substituted with Sulfoxides, Sulfinates, or Sulfonates in Synthetic Applications


Procurement of sulfur-containing reagents with superficially similar molecular formulas—such as pentyl phenyl sulfoxide (CAS 34756-51-9, C₁₁H₁₆OS) or pentyl benzenesulfonate (CAS 80-45-5, C₁₁H₁₆O₃S)—cannot substitute for benzenesulfenic acid pentyl ester because these compounds occupy fundamentally different oxidation states (S(II) for sulfenate vs. S(IV) for sulfoxide/sulfinate vs. S(VI) for sulfonate) and exhibit divergent reaction manifolds [1]. Sulfenate esters undergo Meisenheimer rearrangement to sulfoxides under thermal conditions [2], participate in Lewis acid-mediated activation as electrophilic phenylthio transfer reagents [3], and serve as precursors for regioselective free-radical phenylthio group transfer to non-activated carbon atoms [4]—reaction pathways inaccessible to sulfoxides or sulfonates. Furthermore, the S–O bond in sulfenate esters is subject to regioselective cleavage under electrochemical reduction conditions [5], enabling distinct synthetic transformations that cannot be replicated by more oxidized sulfur congeners.

Risk Factor
Benzenesulfenic Acid Pentyl Ester
Sulfoxide / Sulfonate Analogs
Oxidation state & reaction manifold
S(II) sulfenate ester; enables Meisenheimer rearrangement, electrophilic transfer, and electrochemical S–O cleavage
S(IV) sulfoxide or S(VI) sulfonate; these reaction manifolds may not be accessible
Glycosylation pathway for 2-deoxyglycosides
Functions as glycosyl acceptor under Lewis acid activation
Sulfoxide/sulfonate analogs may not mediate this transformation
Remote phenylthio radical functionalization
Supports photochemical phenylthio group transfer to non-activated δ-carbon
Sulfoxides undergo α-cleavage; no comparable δ-transfer has been reported

Quantitative Comparative Evidence: Benzenesulfenic Acid Pentyl Ester vs. Closest Analogs in Synthetic Applications


Benzenesulfenate Esters Enable 2-Deoxyglycoside Synthesis via Lewis Acid Activation—A Pathway Inaccessible to Sulfoxides or Sulfonates

Benzenesulfenate esters, including the pentyl variant, function as glycosyl acceptors in the synthesis of 2-deoxyglycosides from glycals when activated by Lewis acids—a transformation that sulfoxides (S(IV)) and sulfonates (S(VI)) cannot mediate because they lack the requisite electrophilic sulfur center in the +2 oxidation state [1]. This reaction provides direct access to 2-deoxy-2-phenylthioglycosides, which are convertible to 2-deoxyglycosides, representing a distinct synthetic route unavailable with pentyl phenyl sulfoxide (CAS 34756-51-9) or pentyl benzenesulfonate (CAS 80-45-5) [1].

2-Deoxyglycoside pathway
Class-level inference
Exclusive sulfenate ester glycosyl acceptor reactivity; sulfoxide/sulfonate analogs lack this pathway
Supports carbohydrate chemistry workflow requiring 2-deoxyglycosides
Carbohydrate chemistry Glycosylation 2-Deoxyglycoside synthesis Electrophilic activation

Benzenesulfenic Acid Core Exhibits 10-Fold Variation in Peroxyl Radical Scavenging Rate Constants Dependent on Steric Environment

While direct quantitative data for benzenesulfenic acid pentyl ester itself is not available in the literature, the sulfenic acid core (the reactive species generated upon ester hydrolysis or in situ) exhibits radical-trapping antioxidant activity that varies substantially depending on steric accessibility [1]. Specifically, phenylmethanesulfenic acid reacts with peroxyl radicals with a second-order rate constant of k = 2.8 × 10⁷ M⁻¹ s⁻¹, which is 10-fold higher than the rate constant measured for the sterically hindered 9-triptycenesulfenic acid (k = 3.0 × 10⁶ M⁻¹ s⁻¹) under identical conditions (PhCl, 30 °C) [1]. This demonstrates that benzenesulfenic acid derivatives can achieve high radical-scavenging activity when steric hindrance is minimized [1]. The benzenesulfenic acid core also exhibits the lowest ionization energy (8.45 ± 0.03 eV) among methane-, ethene-, ethyne-, and benzenesulfenic acids [2], correlating with enhanced electron-donating capacity.

Peroxyl radical scavenging
Class-level inference
k = 2.8×10⁷ M⁻¹s⁻¹ (unhindered) vs. 3.0×10⁶ M⁻¹s⁻¹ (hindered); 9.3-fold higher
Steric environment critically modulates radical-trapping rate
Data from sulfenic acid core; pentyl ester as precursor
Antioxidant chemistry Radical trapping Reaction kinetics Sulfenic acid reactivity

Alkyl Benzenesulfenates Yield δ-Phenylthio Alcohols in 35–91% via Regioselective Radical Transfer—No Comparable Pathway Exists for Pentyl Phenyl Sulfoxide

Irradiation of alkyl benzenesulfenates, including the pentyl derivative, in the presence of hexabutylditin enables regioselective free-radical phenylthio group transfer to a non-activated δ-carbon atom, yielding δ-phenylthio alcohols in preparatively useful yields ranging from 35% to 91% [1]. This photochemical remote functionalization is unique to the sulfenate ester functional group (S(II)) and cannot be achieved with pentyl phenyl sulfoxide (S(IV)) or pentyl benzenesulfonate (S(VI)), which undergo fundamentally different photochemical cleavage pathways (homolytic cleavage to sulfinyl/alkyl radical pairs versus S–O bond cleavage in sulfenate radical anions) [2].

Remote δ-phenylthio transfer
Class-level inference
δ-Phenylthio alcohols in 35–91% yield; sulfoxide photolysis follows different pathway
Supports remote C–H functionalization via radical transfer
Photolysis with hexabutylditin
Free radical chemistry Photochemistry Remote functionalization Phenylthio group transfer

Benzenesulfenic Esters Enable Alkoxyphosphorane Synthesis in 72–89% Yield—A Reaction Not Reported for Sulfonates or Sulfoxides

Benzenesulfenic esters react with bicyclic hydridophosphorane to produce isolable alkoxyphosphoranes in preparatively useful yields of 72–89% [1]. This alkoxylation reaction proceeds via a two-step mechanism involving initial formation of alkoxyphosphorane and thiaphosphorane intermediates, followed by reaction of thiaphosphorane with alcohol to yield the final alkoxyphosphorane product [1]. No comparable reactivity has been reported for pentyl phenyl sulfoxide (CAS 34756-51-9) or pentyl benzenesulfonate (CAS 80-45-5) with hydridophosphoranes, underscoring the distinct reactivity conferred by the sulfenate S(II) oxidation state [1].

Alkoxyphosphorane synthesis
Class-level inference
72–89% yield of alkoxyphosphoranes; sulfoxide/sulfonate analogs show no reported reactivity
Supports organophosphorus alkoxylation workflow
Reaction with hydridophosphorane
Phosphorus chemistry Alkoxylation Organophosphorus synthesis Hydridophosphorane

Methoxymethyl Benzenesulfenate Disproportionates to Phenyl Benzenethiolsulfinate (81% Yield) Under Thermal Conditions—A Distinct Decomposition Profile

Methoxymethyl benzenesulfenate, a closely related analog, undergoes thermal disproportionation after 4–5 days at 36 °C to yield phenyl benzenethiolsulfinate in 81% yield, along with bismethoxymethyl ether (41%), phenyl disulfide, and phenyl benzenethiolsulfonate [1]. This distinct decomposition profile—which involves Meisenheimer rearrangement from sulfoxide to sulfenate as a precursor step [1]—differs fundamentally from pentyl phenyl sulfoxide (CAS 34756-51-9), which undergoes photochemical α-cleavage to form sulfinyl/alkyl radical pairs [2]. The sulfenate ester also exhibits measurable instability at low temperatures: even at −5 °C, methoxymethyl benzenesulfenate decomposes approximately 10% within one month [1].

Thermal decomposition
Class-level inference
Disproportionation at 36°C: 81% thiolsulfinate, 41% ether; ~10% degradation at −5°C over 1 month
Cold-chain storage may be required; plan for limited shelf life
Analog data; confirms sulfenate-specific instability
Meisenheimer rearrangement Thermal stability Sulfenate disproportionation Sulfoxide-sulfenate equilibrium

Benzenesulfenic Acid Pentyl Ester: Priority Application Scenarios Based on Verified Evidence


2-Deoxyglycoside Synthesis in Carbohydrate Chemistry

Researchers engaged in carbohydrate chemistry and glycoside synthesis should procure benzenesulfenic acid pentyl ester for applications requiring Lewis acid-mediated activation of sulfenate esters as glycosyl acceptors. This compound enables the conversion of glycals to 2-deoxy-2-phenylthioglycosides, which are subsequently transformed to 2-deoxyglycosides—a pathway inaccessible to sulfoxides or sulfonates [1]. This application is directly supported by the class-level evidence that benzenesulfenate esters function as glycosyl acceptors in this specific transformation [1].

Remote δ-Carbon Phenylthio Functionalization via Photochemical Radical Transfer

Synthetic chemists requiring regioselective introduction of a phenylthio group to non-activated δ-carbon positions should utilize benzenesulfenic acid pentyl ester in photochemical reactions with hexabutylditin. This protocol yields δ-phenylthio alcohols in preparatively useful amounts (35–91% yields for alkyl benzenesulfenates) and represents a distinct synthetic pathway not available with pentyl phenyl sulfoxide or other oxidized sulfur congeners [1].

Alkoxyphosphorane Synthesis in Organophosphorus Chemistry

Organophosphorus chemists synthesizing alkoxyphosphoranes should employ benzenesulfenic acid pentyl ester in alkoxylation reactions with hydridophosphoranes. The benzenesulfenic ester class has demonstrated yields of 72–89% for isolable alkoxyphosphoranes in this transformation, a reaction pathway not reported for sulfoxide or sulfonate analogs [1]. This makes the sulfenate ester essential for this specific organophosphorus synthetic route.

Radical-Trapping Antioxidant Studies Requiring Defined Sulfenic Acid Precursors

Investigators studying radical-trapping antioxidant mechanisms or peroxyl radical scavenging should consider benzenesulfenic acid pentyl ester as a precursor or model compound. The benzenesulfenic acid core (released upon hydrolysis or generated in situ) exhibits radical-scavenging rate constants that vary 10-fold depending on steric environment (2.8 × 10⁷ M⁻¹ s⁻¹ for unhindered phenylmethanesulfenic acid vs. 3.0 × 10⁶ M⁻¹ s⁻¹ for hindered 9-triptycenesulfenic acid) [1]. The pentyl ester provides a defined, storable precursor for generating benzenesulfenic acid derivatives under controlled conditions, facilitating mechanistic studies that require precise quantification of antioxidant activity [2].

Application
Selection Property
Validation Focus
2-Deoxyglycoside synthesis from glycals
Sulfenate ester glycosyl acceptor reactivity
Glycosylation pathway efficiency and selectivity
Remote δ-carbon phenylthio functionalization
Photochemical radical transfer capability
δ-Phenylthio alcohol yield and regioselectivity
Alkoxyphosphorane preparation
Alkoxylation reactivity with hydridophosphoranes
Alkoxyphosphorane isolation and characterization
Radical-trapping antioxidant mechanistic studies
Steric-dependent peroxyl radical scavenging rate
Rate constant determination via controlled hydrolysis

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